molecular formula C24H34N4O2 B2665078 1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide CAS No. 1251594-95-2

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide

Cat. No.: B2665078
CAS No.: 1251594-95-2
M. Wt: 410.562
InChI Key: TVHDDGPWFHLEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry .

Scientific Research Applications

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide has a wide range of scientific research applications:

Preparation Methods

Chemical Reactions Analysis

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide can be compared with other pyridazinone derivatives such as:

These compounds share a similar pyridazinone core but differ in their substituents, leading to variations in their pharmacological activities and applications .

Properties

IUPAC Name

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2/c1-17(2)30-14-6-12-25-24(29)21-7-5-13-28(16-21)23-11-10-22(26-27-23)20-9-8-18(3)19(4)15-20/h8-11,15,17,21H,5-7,12-14,16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHDDGPWFHLEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCCOC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.